molecular formula C16H13ClO4 B7959486 Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate

Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7959486
M. Wt: 304.72 g/mol
InChI Key: QZDWWMWXZHRTFV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a methoxycarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves esterification reactions. One common method is the esterification of dicarboxylic acids, where the crude compound is recrystallized from a methanol-water solution to obtain pure crystals . Another method involves Suzuki-Miyaura coupling reactions, where methyl 4-chlorobenzoate undergoes coupling with phenylboronic acid in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, used in hydrolysis reactions to deprotonate the ester group.

    Solvents: Methanol and dichloromethane are commonly used solvents in these reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Coupling Products: Aromatic compounds with extended conjugation can be synthesized through coupling reactions.

    Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 2-chloro-4-(4-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-13(14(17)9-12)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDWWMWXZHRTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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